(7R)-3-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione (7R)-3-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione Aflatoxin m1, also known as AFM1, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. Aflatoxin m1 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, aflatoxin M1 is primarily located in the cytoplasm. Aflatoxin m1 participates in a number of enzymatic reactions. In particular, aflatoxin M1 can be biosynthesized from aflatoxin B1. Aflatoxin m1 can also be converted into aflatoxin M1 8, 9-epoxide. Outside of the human body, aflatoxin M1 can be found in milk and milk products. This makes aflatoxin M1 a potential biomarker for the consumption of this food product.
Aflatoxin M1 is a member of the class of aflatoxins that is aflatoxin B1 in which the hydrogen at position 9a is replaced by a hydroxy group. It has a role as a mammalian metabolite, a human xenobiotic metabolite and an Aspergillus metabolite. It is an aflatoxin, an aromatic ether, a tertiary alcohol and an aromatic ketone. It derives from an aflatoxin B1.
A 4-hydroxylated metabolite of AFLATOXIN B1, one of the MYCOTOXINS from ASPERGILLUS tainted food. It is associated with LIVER damage and cancer resulting from its P450 activation to the epoxide which alkylates DNA. Toxicity depends on the balance of liver enzymes that activate it (CYTOCHROME P-450) and others that detoxify it (GLUTATHIONE S TRANSFERASE) (Pharmac Ther 50.443 1991). Primates and rat are sensitive while mouse and hamster are tolerant (Canc Res 29.236 1969).
Brand Name: Vulcanchem
CAS No.: 6795-23-9
VCID: VC0190522
InChI: InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1
SMILES: COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Molecular Formula: C17H12O7
Molecular Weight: 328.27 g/mol

(7R)-3-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione

CAS No.: 6795-23-9

Natural Products

VCID: VC0190522

Molecular Formula: C17H12O7

Molecular Weight: 328.27 g/mol

(7R)-3-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione - 6795-23-9

CAS No. 6795-23-9
Product Name (7R)-3-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
IUPAC Name (3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Standard InChI InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1
Standard InChIKey MJBWDEQAUQTVKK-IAGOWNOFSA-N
Isomeric SMILES COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O
SMILES COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Canonical SMILES COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Boiling Point 386.03°C (rough estimate)
Density 1.3358 (rough estimate)
Melting Point 299°C
Physical Description Solid
Description Aflatoxin m1, also known as AFM1, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. Aflatoxin m1 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, aflatoxin M1 is primarily located in the cytoplasm. Aflatoxin m1 participates in a number of enzymatic reactions. In particular, aflatoxin M1 can be biosynthesized from aflatoxin B1. Aflatoxin m1 can also be converted into aflatoxin M1 8, 9-epoxide. Outside of the human body, aflatoxin M1 can be found in milk and milk products. This makes aflatoxin M1 a potential biomarker for the consumption of this food product.
Aflatoxin M1 is a member of the class of aflatoxins that is aflatoxin B1 in which the hydrogen at position 9a is replaced by a hydroxy group. It has a role as a mammalian metabolite, a human xenobiotic metabolite and an Aspergillus metabolite. It is an aflatoxin, an aromatic ether, a tertiary alcohol and an aromatic ketone. It derives from an aflatoxin B1.
A 4-hydroxylated metabolite of AFLATOXIN B1, one of the MYCOTOXINS from ASPERGILLUS tainted food. It is associated with LIVER damage and cancer resulting from its P450 activation to the epoxide which alkylates DNA. Toxicity depends on the balance of liver enzymes that activate it (CYTOCHROME P-450) and others that detoxify it (GLUTATHIONE S TRANSFERASE) (Pharmac Ther 50.443 1991). Primates and rat are sensitive while mouse and hamster are tolerant (Canc Res 29.236 1969).
Synonyms AF M1;ALFATOXINM1;Aflatoxin M;AFLATOXIN M1;4-Hydroxyaflato;Aflatoxin M1, >aflatoxin m1solution;4-hydroxyaflatoxinb1;aflatoxin m1 solution;Aflatoxin M1 Standard
Reference 1. Marchese S, Polo A, Ariano A, Velotto S, Costantini S, Severino L. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. Toxins (Basel). 2018 May 24;10(6):214. doi: 10.3390/toxins10060214. PMID: 29794965; PMCID: PMC6024316.

2. Van der Fels-Klerx HJ, Vermeulen LC, Gavai AK, Liu C. Climate change impacts on aflatoxin B1 in maize and aflatoxin M1 in milk: A case study of maize grown in Eastern Europe and imported to the Netherlands. PLoS One. 2019 Jun 27;14(6):e0218956. doi: 10.1371/journal.pone.0218956. PMID: 31247003; PMCID: PMC6597076.

3. Kuilman ME, Maas RF, Woutersen-van Nijnanten FM, Fink-Gremmels J. Inhibition of aflatoxin M1 production by bovine hepatocytes after intervention with oltipraz. Vet Q. 2000 Jan;22(1):30-5. doi: 10.1080/01652176.2000.9695020. PMID: 10682385.

4. Chen G, Gong YY, Kimanya ME, Shirima CP, Routledge MN. Comparison of urinary aflatoxin M1 and aflatoxin albumin adducts as biomarkers for assessing aflatoxin exposure in Tanzanian children. Biomarkers. 2018 Mar;23(2):131-136. doi: 10.1080/1354750X.2017.1285960. Epub 2017 Feb 20. PMID: 28114823.

5. Panariti E. Seasonal variations of aflatoxin M1 in the farm milk in Albania. Arh Hig Rada Toksikol. 2001 Mar;52(1):37-41. PMID: 11370297.
PubChem Compound 15558498
Last Modified Nov 11 2021
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